2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid
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Overview
Description
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid is a complex organic compound that features a pyridine ring and a hydrazine moiety
Preparation Methods
The synthesis of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid typically involves the reaction of pyridine-4-carbaldehyde with hydrazine derivatives. One common method includes the condensation of pyridine-4-carbaldehyde with hydrazine hydrate, followed by the addition of diacetic acid. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Chemical Reactions Analysis
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid include:
2,2’-{2-[(Pyridin-2-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: This compound has a similar structure but with the pyridine ring at a different position.
2,2’-{2-[(Pyridin-3-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: Another isomer with the pyridine ring at the 3-position.
1,2-Di(pyridin-4-yl)diazene: A related compound with a diazene linkage instead of a hydrazine moiety.
These compounds share similar chemical properties but differ in their reactivity and biological activities, making 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid unique in its applications and effects.
Properties
CAS No. |
92530-70-6 |
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Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[carboxymethyl-(pyridin-4-ylmethylideneamino)amino]acetic acid |
InChI |
InChI=1S/C10H11N3O4/c14-9(15)6-13(7-10(16)17)12-5-8-1-3-11-4-2-8/h1-5H,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
FMGVJLHGTHPBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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